molecular formula C8H3BrN2O4 B1414212 2-Bromo-5-cyano-4-nitrobenzoic acid CAS No. 1807029-44-2

2-Bromo-5-cyano-4-nitrobenzoic acid

Cat. No.: B1414212
CAS No.: 1807029-44-2
M. Wt: 271.02 g/mol
InChI Key: GSIZYHHVKUELAU-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-nitrobenzoic acid (CAS: 1805489-05-7) is a halogenated benzoic acid derivative with the molecular formula C₈H₃BrN₂O₄ and a molecular weight of 271.03 g/mol . Its structure features a bromine atom at the 2-position, a cyano group at the 5-position, and a nitro group at the 4-position of the benzene ring. This combination of electron-withdrawing substituents significantly influences its physicochemical properties, including acidity, solubility, and reactivity. The compound is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its functional groups enable diverse chemical transformations.

Properties

IUPAC Name

2-bromo-5-cyano-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-7(11(14)15)4(3-10)1-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIZYHHVKUELAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: Nitro Group Substitution

The positional isomer 2-Bromo-5-cyano-3-nitrobenzoic acid (CAS: 1805489-12-6) shares the same molecular formula and weight as the target compound but differs in the nitro group’s position (3 vs. 4). This positional change alters the electronic environment of the aromatic ring. Reactivity in electrophilic substitution reactions would also differ, with the 4-nitro isomer favoring substitution at the ortho position relative to the carboxylic acid group .

Halogenated Nitrobenzoic Acids Without Cyano Substituents

2-Bromo-5-nitrobenzoic acid (CAS: 943-14-6, C₇H₄BrNO₄) lacks the cyano group present in the target compound. The absence of the cyano substituent reduces the overall electron-withdrawing effect, leading to a lower acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~1.5–2.0). Additionally, the cyano group in the target compound provides a site for nucleophilic attack (e.g., hydrolysis to carboxylic acid or reduction to amine), which is absent in this analog .

Table 1: Key Properties of Selected Benzoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Bromo-5-cyano-4-nitrobenzoic acid C₈H₃BrN₂O₄ 271.03 Br (2), CN (5), NO₂ (4) High acidity, low solubility in water
2-Bromo-5-nitrobenzoic acid C₇H₄BrNO₄ 246.02 Br (2), NO₂ (5) Moderate acidity, higher solubility than cyano analog
2-Bromo-3-methyl-5-nitrobenzoic acid C₈H₆BrNO₄ 260.05 Br (2), CH₃ (3), NO₂ (5) Lower acidity due to electron-donating CH₃ group
3-Bromo-4-hydroxy-5-nitrobenzoic acid C₇H₄BrNO₅ 262.02 Br (3), OH (4), NO₂ (5) Hydrogen bonding via OH increases solubility

Methyl-Substituted Analogs

2-Bromo-3-methyl-5-nitrobenzoic acid (CAS: 631911-95-0) replaces the cyano group with a methyl substituent. The electron-donating nature of the methyl group reduces the compound’s acidity compared to the target. This analog’s steric bulk may also hinder reactions at the carboxylic acid group, making it less reactive in esterification or amidation processes .

Hydroxy- and Amino-Substituted Derivatives

Compounds like 3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 67175-27-3) introduce a hydroxyl group, which enhances solubility in polar solvents via hydrogen bonding. However, the hydroxyl group’s presence may reduce thermal stability compared to the cyano-substituted target compound . Similarly, 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7) features an amino group, which is electron-donating. This drastically lowers acidity (pKa ~4.5–5.0) and increases susceptibility to oxidation, limiting its utility in harsh reaction conditions .

Ester Derivatives

Ethyl 3-bromo-4-chlorobenzoate () exemplifies ester analogs where the carboxylic acid is replaced by an ester group. Such derivatives exhibit reduced reactivity toward nucleophiles but improved solubility in organic solvents. The target compound’s free carboxylic acid group offers broader applicability in salt formation or coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-cyano-4-nitrobenzoic acid
Reactant of Route 2
2-Bromo-5-cyano-4-nitrobenzoic acid

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